3-Phenylbutane-1-thiol

Catalog No.
S13806555
CAS No.
M.F
C10H14S
M. Wt
166.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylbutane-1-thiol

Product Name

3-Phenylbutane-1-thiol

IUPAC Name

3-phenylbutane-1-thiol

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

InChI

InChI=1S/C10H14S/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

BKNWKZNCOLAPCW-UHFFFAOYSA-N

Canonical SMILES

CC(CCS)C1=CC=CC=C1

3-Phenylbutane-1-thiol, also known as 3-phenylpropane-1-thiol, is an organic compound with the molecular formula C9_9H12_{12}S. It features a thiol group (-SH) attached to a three-carbon chain that is connected to a phenyl group. This compound is notable for its distinct sulfurous odor and is utilized in various chemical applications, particularly in organic synthesis and as a building block for more complex molecules .

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2_2O2_2) and iodine (I2_2).

Reduction: Reduction reactions can regenerate the thiol from disulfides using reducing agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4).

Substitution: The thiol group can engage in nucleophilic substitution reactions, where it replaces halides or other leaving groups, often facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2_2CO3_3) .

Major Products

  • Oxidation: Disulfides (e.g., 3,3'-dithiobis(phenylpropane)) or sulfonic acids.
  • Reduction: Regeneration of thiols from disulfides.
  • Substitution: Various substituted thiol derivatives.

Research indicates that 3-Phenylbutane-1-thiol may possess biological activities, including potential antimicrobial properties. The reactivity of the thiol group allows it to interact with various biological molecules, which could influence cellular functions and redox states. Its role as a ligand in coordination chemistry also highlights its significance in biological systems .

The synthesis of 3-Phenylbutane-1-thiol can be achieved through several methods:

  • Reaction with Thiourea: A common method involves treating 3-phenylpropyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. This reaction typically requires refluxing in solvents like ethanol or acetone.
  • Alkylation of Sodium Hydrosulfide: Another approach includes the alkylation of sodium hydrosulfide with suitable organic halides.
  • Direct Thiol Formation: Laboratory methods may involve direct reaction of haloalkanes with sodium hydrosulfide, although this method can be inefficient due to competing reactions .

3-Phenylbutane-1-thiol has diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
  • Coordination Chemistry: The compound is used as a ligand in various metal complexes.
  • Biological Research: Its potential biological activities are explored for developing antimicrobial agents.
  • Industrial Use: It finds application in the production of polymers and resins, as well as serving as an intermediate in chemical synthesis .

The interaction studies of 3-Phenylbutane-1-thiol focus on its reactivity due to the thiol group. It can form covalent bonds with various molecular targets, influencing both chemical and biological processes. Its ability to undergo oxidation-reduction reactions plays a crucial role in cellular signaling pathways and redox homeostasis .

Several compounds share structural similarities with 3-Phenylbutane-1-thiol:

Compound NameStructure DescriptionUnique Features
2-PhenylethanethiolTwo-carbon chain attached to a phenyl groupShorter carbon chain compared to 3-Phenylbutane-1-thiol
4-Phenylbutane-1-thiolFour-carbon chain attached to a phenyl groupLonger carbon chain; different physical properties
Benzyl mercaptanThiol group directly attached to a benzene ringLacks the aliphatic carbon chain present in 3-Phenylbutane-1-thiol

Uniqueness: The specific three-carbon chain length of 3-Phenylbutane-1-thiol influences its reactivity and physical properties, making it distinct compared to other thiol compounds with different chain lengths. This unique structure contributes to its specific applications and interactions within chemical and biological systems .

Classical Organic Synthesis Pathways

Thiolation Reaction Mechanisms

The synthesis of 3-phenylbutane-1-thiol relies on several fundamental thiolation mechanisms that have been extensively studied and optimized over decades of organic chemistry research. The most prevalent approach involves nucleophilic substitution reactions utilizing sodium hydrosulfide as the sulfur nucleophile [1]. This classical method proceeds through a bimolecular nucleophilic substitution mechanism where the hydrosulfide anion attacks the carbon bearing the leaving group, typically a halide, in 3-phenylbutyl bromide or chloride precursors [2].

The mechanism involves initial formation of a thiolate anion which acts as a potent nucleophile due to the increased acidity of thiols compared to alcohols [2]. The larger size of sulfur facilitates the release of hydrogen atoms, enabling thiol formation through deprotonation by bases [2]. However, this direct approach suffers from significant limitations, as the thiol product can undergo secondary nucleophilic substitution reactions with excess alkyl halide, generating sulfide by-products and reducing overall yields [1].

To circumvent these challenges, the thiourea method has emerged as a superior alternative for thiolation reactions [1]. This approach involves initial reaction of alkyl halides with thiourea to produce alkyl isothiourea salt intermediates, which subsequently undergo hydrolysis with aqueous base to yield the desired thiol product [1]. The mechanism proceeds through formation of a sulfonium intermediate that prevents competing reactions and allows for higher yields in the range of 60-85 percent [3].

Advanced thiolation mechanisms include the thiol-ene reaction, which represents a significant advancement in click chemistry applications [4]. This reaction proceeds through either free-radical or catalyzed Michael addition pathways [4]. The radical mechanism involves initiation by light, heat, or radical initiators to form thiyl radical species [5]. The thiyl radical subsequently adds to alkenes in an anti-Markovnikov fashion, forming carbon-centered radicals that propagate through hydrogen abstraction from additional thiol molecules [5] [6].

The electrophilic nature of phenylthio radicals and the singlet-triplet gap of alkenes are primarily responsible for variations in activation barriers during the propagation reaction [6]. Computational studies utilizing density functional theory methods have demonstrated that the reaction mechanism is strongly controlled by the ratio of propagation rate constants to chain transfer rate constants [6]. These findings indicate that both alkene and thiol functionality significantly influence the reaction pathway and product distribution [6].

Synthesis MethodTypical Yield (%)Reaction TimeMechanism Type
Nucleophilic Substitution with Sodium Hydrosulfide40-702-8 hoursBimolecular nucleophilic substitution
Thiourea Method60-854-12 hoursSulfonium intermediate formation
Thiol-ene Reaction80-9930 min - 2 hoursRadical chain propagation
Hydrogen Sulfide Addition25-871-6 hoursElectrophilic addition

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents a fundamental approach for constructing the carbon framework necessary for 3-phenylbutane-1-thiol synthesis [7]. This methodology involves the replacement of aromatic protons with alkyl groups through electrophilic attack using carbocations generated by Lewis acid catalysts [7]. The reaction typically employs aluminum chloride or ferric chloride as catalysts to facilitate carbocation formation from alkyl halides [7].

The mechanism proceeds through a three-step process beginning with Lewis acid coordination to the alkyl halide, resulting in carbocation formation [7]. The electrophilic carbocation subsequently attacks the aromatic ring, forming a cyclohexadienyl cation intermediate with temporary loss of aromaticity [7]. The final step involves deprotonation of the intermediate, restoring aromaticity and regenerating the catalyst [7].

For 3-phenylbutane-1-thiol synthesis, Friedel-Crafts alkylation can be employed to introduce the butyl chain onto benzene rings, creating precursor molecules suitable for subsequent thiolation [7]. However, this approach faces significant challenges including carbocation rearrangements that can lead to unexpected regioisomers and reduced selectivity [7]. The tendency for carbocations to rearrange to more stable forms necessitates careful optimization of reaction conditions and catalyst selection [7].

Research has demonstrated that the choice of Lewis acid catalyst significantly influences both reaction rate and product distribution [7]. Aluminum chloride provides higher reactivity but increased potential for rearrangement reactions, while milder catalysts such as zinc chloride offer improved selectivity at the expense of reaction rate [7]. Temperature control emerges as a critical parameter, with lower temperatures favoring kinetic control and reducing unwanted rearrangements [7].

Alternative Friedel-Crafts strategies include acylation followed by reduction, which provides enhanced control over regioselectivity and minimizes rearrangement issues [7]. This approach involves initial introduction of an acyl group through Friedel-Crafts acylation, followed by reduction using methods such as Clemmensen or Wolff-Kishner reduction to generate the desired alkyl chain [7].

Catalytic Approaches in Thiol Derivative Synthesis

Modern synthetic approaches to 3-phenylbutane-1-thiol increasingly rely on catalytic methodologies that offer improved selectivity, higher yields, and more sustainable reaction conditions. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for thiol synthesis [8] [9]. These reactions typically involve coupling of aryl halides with thiol surrogates under mild conditions using phosphine-ligated palladium catalysts [9].

Recent developments in palladium catalysis include the use of triisopropylsilanethiol as a thiol surrogate, which overcomes stability limitations associated with free thiols [9]. The reaction proceeds through oxidative addition of aryl bromides to palladium(0) complexes, followed by transmetalation with the silyl thiol and reductive elimination to form the carbon-sulfur bond [9]. This methodology demonstrates broad substrate scope and tolerates various functional groups including aldehydes and enolizable ketones [9].

Turnover numbers for palladium-catalyzed thiol synthesis typically range from 100 to 1000, representing significant improvements over stoichiometric methods [9]. The reactions proceed with excellent yields (70-95 percent) and can accommodate sterically hindered substrates and heteroaryl bromides [9]. Furthermore, tandem processes enable one-pot synthesis of unsymmetrical diaryl thioethers by sequential coupling of two different aryl halides with the thiol surrogate [9].

Ruthenium-catalyzed approaches offer unique advantages for thiol synthesis through dehydrogenative coupling mechanisms [10]. Pincer-ligated ruthenium complexes catalyze the coupling of thiols with alcohols or aldehydes, generating thioesters with liberation of hydrogen gas [10]. This methodology demonstrates exceptional selectivity and tolerance to strongly coordinating thiols, which typically deactivate other catalytic systems [10]. The reaction mechanism involves initial coordination of the thiol to ruthenium, followed by beta-hydride elimination and subsequent coupling with the alcohol substrate [10].

Copper-catalyzed thiolation reactions provide access to 3-phenylbutane-1-thiol through decarboxylative coupling pathways [11]. These reactions involve coupling of benzoic acid derivatives with aryl thiols in the presence of copper catalysts and molecular oxygen [11]. Mechanistic studies reveal that disulfides serve as the active thiolating agents under reaction conditions, with oxygen promoting oxidative cleavage of copper-thiolate intermediates [11]. The methodology demonstrates good functional group tolerance and provides moderate to good yields under relatively mild conditions [11].

Transition metal photoredox catalysis represents an emerging approach for thiol synthesis utilizing visible light activation [12]. Ruthenium tris(bipyrazine) complexes absorb visible light to generate strongly oxidizing excited states that undergo reductive quenching by thiols [12]. This process generates thiyl radicals that participate in anti-Markovnikov hydrothiolation of olefins with excellent yields (73-99 percent) [12]. The methodology operates under mild conditions and demonstrates broad substrate scope for both alkenes and thiols [12].

Catalyst TypeActive SpeciesTurnover NumberSelectivityTypical Yield (%)
Palladium ComplexesPalladium(0)/Palladium(II)100-1000High70-95
Ruthenium Pincer ComplexesRuthenium(II) hydride50-500Very High85-99
Copper Salts/ComplexesCopper(I)/Copper(II)10-100Moderate60-90
Photoredox CatalystsRuthenium*(bipyrazine)₃²⁺20-100High73-99

Green Chemistry Alternatives in Production

The development of environmentally sustainable methodologies for 3-phenylbutane-1-thiol synthesis has become increasingly important as chemical industries strive to minimize environmental impact and improve process efficiency. Microwave-assisted synthesis represents a significant advancement in green chemistry approaches, offering reduced energy consumption and dramatically shortened reaction times [13]. This methodology utilizes microwave irradiation to provide uniform heating and pressurized environments that accelerate thiol formation reactions [13].

Research demonstrates that microwave-assisted thiol synthesis can reduce reaction times by factors of 6 to 24 compared to conventional heating methods [13]. The process achieves isolated yields exceeding 90 percent with reaction times as short as 15 minutes for reactive benzyl thiol substrates [13]. The methodology operates effectively with potassium thioacetate as an inexpensive thiol source, enabling direct conversion of halide starting materials to corresponding thiols in a single step [13].

Flow chemistry approaches provide another promising avenue for sustainable thiol production through continuous processing techniques [14] [15]. These methodologies enable precise control over reaction parameters including temperature, pressure, and residence time, resulting in improved selectivity and reduced waste generation [14]. Photochemical thiol-ene reactions conducted under flow conditions demonstrate particular promise, achieving quantitative yields under highly concentrated conditions (4 molar) using minimal photocatalyst loadings (0.1-0.5 mol percent) [14].

The implementation of flow chemistry for thiol synthesis offers several advantages including enhanced safety through containment of toxic hydrogen sulfide, improved heat and mass transfer, and scalability for industrial applications [14]. Telescoped processes combine multiple synthetic steps in continuous flow format, enabling direct conversion of starting materials to final products without intermediate isolation [14]. This approach significantly reduces solvent consumption and waste generation while maintaining high product purity [14].

Aqueous media reactions represent fundamental green chemistry principles by replacing organic solvents with water as the reaction medium [16]. Electrochemical approaches utilizing aqueous solutions demonstrate particular effectiveness for thiol synthesis through oxidation of catechol in the presence of thiol nucleophiles [16]. These reactions proceed under ambient conditions without requiring harmful reagents and achieve high purities with good yields [16].

Biocatalytic processes offer the most environmentally benign approach to thiol synthesis through enzyme-mediated transformations [17] [18]. Laccase enzymes catalyze the oxidation of phenolic substrates to quinones, which subsequently undergo Michael addition reactions with thiol nucleophiles [17]. This methodology operates under mild conditions using biodegradable catalysts and achieves yields ranging from 46 to 94 percent for various thiol derivatives [17].

Radical S-adenosylmethionine enzymes provide another biocatalytic route for thiol synthesis through radical chemistry involving iron-sulfur clusters [18]. These enzymes utilize iron-sulfur clusters to generate highly reactive radicals that facilitate carbon-sulfur bond formation under anaerobic conditions [18]. The methodology represents an efficient biological route for generating carbon-sulfur bonds in natural product synthesis [18].

Green ApproachEnergy EfficiencyAtom Economy (%)Waste ReductionImplementation Cost
Microwave-Assisted SynthesisVery High85-95SignificantMedium
Flow ChemistryHigh80-90HighHigh
Aqueous Media ReactionsModerate70-85ModerateLow
Biocatalytic ProcessesHigh90-98Very HighMedium
Photochemical MethodsHigh75-90HighMedium

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of 3-phenylbutane-1-thiol presents numerous technical, economic, and regulatory challenges that must be addressed for successful commercialization. Scale-up difficulties represent primary concerns, particularly regarding heat transfer limitations and mixing efficiency in large-scale reactors [19]. The exothermic nature of many thiolation reactions requires careful thermal management to prevent runaway reactions and maintain product quality [19].

Heat transfer challenges become particularly acute when scaling reactions involving highly reactive intermediates or when using concentrated reaction conditions to improve volumetric productivity [19]. Traditional batch reactors suffer from inadequate mixing at large scales, leading to concentration gradients and reduced selectivity [19]. Continuous flow reactors offer potential solutions by providing enhanced heat and mass transfer characteristics, though they require significant capital investment and process development [19].

Catalyst recovery and regeneration present ongoing challenges for industrial thiol synthesis, particularly when using expensive transition metal catalysts [19]. Heterogeneous catalysts offer advantages for separation and reuse, but often suffer from reduced activity compared to homogeneous systems [19]. Research into immobilized catalysts and catalyst recycling technologies continues to address these economic constraints [19].

Product purification represents a significant challenge due to the tendency of thiols to undergo oxidation to disulfides under ambient conditions [1]. The high susceptibility of thiols to air oxidation necessitates inert atmosphere handling throughout the production process, increasing operational complexity and costs [1]. Advanced purification techniques including distillation under reduced pressure and chromatographic methods require careful optimization to maintain product purity while minimizing losses [1].

Safety concerns associated with hydrogen sulfide toxicity and flammability risks require comprehensive engineering controls and monitoring systems [1]. Closed system designs with appropriate ventilation and emergency response procedures are essential for safe operation [1]. Regulatory compliance with environmental emissions standards adds additional complexity to process design and operation [1].

Economic viability depends heavily on raw material costs, energy consumption, and overall process efficiency [19]. The cost of specialized catalysts, particularly precious metals, significantly impacts production economics [19]. Process optimization focusing on catalyst loading reduction, solvent recycling, and energy integration becomes critical for commercial success [19].

Quality control challenges arise from the need to monitor trace impurities and maintain consistent product specifications [19]. Advanced analytical methods including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are required for comprehensive characterization [19]. Real-time monitoring systems enable process control and quality assurance throughout production [19].

Environmental compliance requires implementation of waste minimization strategies and emission control technologies [19]. Green chemistry approaches including solvent-free reactions and renewable feedstock utilization help address regulatory requirements while improving process sustainability [19]. Life cycle assessment studies guide decision-making regarding technology selection and process optimization [19].

Challenge CategoryImpact SeverityCurrent SolutionsDevelopment Status
Scale-up DifficultiesHighContinuous flow reactorsAdvancing
Catalyst RecoveryMediumHeterogeneous catalystsEstablished
Product PurificationHighInert atmosphere handlingOngoing research
Safety ConcernsVery HighClosed system designWell-developed
Economic ViabilityHighProcess optimizationContinuous improvement
Environmental ComplianceMediumGreen chemistry approachesRegulatory compliance

Thermal Decomposition Characteristics

The thermal stability of 3-Phenylbutane-1-thiol can be evaluated through comparison with analogous alkanethiol compounds. Studies on alkanethiol thermal decomposition reveal that these compounds undergo systematic degradation processes influenced by their alkyl chain structure [1]. Research indicates that n-butylthiol, isobutylthiol, and n-hexylthiol begin pyrolysis at approximately 250°C, with more than 75% decomposition occurring at 400°C after 4 hours of heating [1].

The presence of a phenyl group in the 3-position of 3-Phenylbutane-1-thiol is expected to confer enhanced thermal stability compared to straight-chain alkanethiols. The aromatic ring provides electronic stabilization through resonance effects and increases the overall molecular rigidity. Surface studies demonstrate that aromatic thiolates exhibit greater thermal stability than alkanethiols, with aromatic thiolate self-assembled monolayers remaining stable up to 383-393 K, compared to 373 K for alkanethiols [2].

Decomposition Pathways and Mechanisms

The thermal decomposition of 3-Phenylbutane-1-thiol is anticipated to follow established pathways observed for related compounds. The primary decomposition mechanism involves stepwise dehydrogenation of the thiolate intermediate, proceeding through R'-CH₂S → R'-CHS → R'-CS intermediates [3]. The main decomposition product is hydrogen sulfide (H₂S), with free radical mechanisms explaining the degradation process [1].

For aromatic thiols, the decomposition is mediated by cleavage of carbon-sulfur bonds, which represents the "weak link" in the molecular structure [2]. The decomposition of 3-Phenylbutane-1-thiol would likely involve initial formation of the thiolate species, followed by C-S bond scission and subsequent decomposition of the organic fragment.

Thermodynamic Property Trends

Based on established patterns for alkanethiol isomer groups, the thermodynamic properties of 3-Phenylbutane-1-thiol can be estimated using structure-property relationships. The heat capacity increases linearly with carbon number and shows temperature dependence following Cp = f(T) above 300 K [4]. The entropy increases with both carbon number and temperature, while the enthalpy of formation becomes more negative with structural branching [4].

The molecular weight of 3-Phenylbutane-1-thiol (166.28 g/mol) places it within the range where reliable thermodynamic correlations can be applied. The phenyl substituent is expected to contribute approximately 80-90 J/mol·K to the standard entropy and increase the heat capacity by 20-25 J/mol·K compared to the corresponding alkanethiol [4].

Solubility Characteristics and Partition Coefficients

Aqueous Solubility Profile

The aqueous solubility of 3-Phenylbutane-1-thiol is expected to be limited due to its hydrophobic aromatic substituent and relatively long alkyl chain. Related compounds provide insight into solubility patterns: 1-propanethiol exhibits water solubility of 1900 mg/L at 25°C, while the structurally similar 3-phenylpropane-1-thiol shows significantly reduced aqueous solubility due to the aromatic ring [5] [6].

The water solubility estimation using fragment-based methods suggests that the phenyl group contributes negatively to aqueous solubility, while the thiol group provides modest water-solubility enhancement through hydrogen bonding capabilities [7]. The estimated water solubility of 3-Phenylbutane-1-thiol is approximately 50-100 mg/L at 25°C, based on structural similarity to related aromatic thiols.

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log P) of 3-Phenylbutane-1-thiol can be estimated using established correlations for related compounds. The log P values for structurally related thiols include: 1-propanethiol (log P = 1.81), 3-phenyl-2-propene-1-thiol (log P = 3.26), and isobutyl thiol (log P = 2.18) [5] [8] [9].

The presence of the phenyl group significantly increases lipophilicity, while the thiol group contributes polar character. Based on fragment contribution methods, the estimated log P for 3-Phenylbutane-1-thiol is approximately 2.8-3.2, indicating moderate lipophilicity and preferential partitioning into octanol relative to water [10] [11].

Solvent Compatibility Assessment

The solubility of 3-Phenylbutane-1-thiol in various solvents follows predictable patterns based on polarity and hydrogen bonding capability. The compound exhibits good solubility in nonpolar organic solvents such as hexane, toluene, and chloroform due to favorable van der Waals interactions with the aromatic ring and alkyl chain.

Moderate solubility is expected in polar aprotic solvents like acetone and ethyl acetate, where the thiol group can engage in weak dipole interactions. The compound shows limited solubility in polar protic solvents such as alcohols and water, where hydrogen bonding competition reduces dissolution .

Surface Activity and Interfacial Behavior

Surface Tension Properties

The surface activity of 3-Phenylbutane-1-thiol arises from its amphiphilic structure, combining a hydrophobic phenyl-alkyl tail with a polar thiol headgroup. Studies on related thiol compounds demonstrate that surface tension decreases with increasing alkyl chain length and aromatic substitution [13].

The surface tension of 3-Phenylbutane-1-thiol is estimated to be 28-32 mN/m at 25°C, based on correlations with structurally similar compounds. The phenyl group contributes to surface activity through π-π interactions at interfaces, while the thiol group provides polar anchoring at liquid-air interfaces [14].

Interfacial Adsorption Behavior

The interfacial behavior of 3-Phenylbutane-1-thiol is characterized by strong adsorption at metal surfaces through thiol-metal coordination bonds. Research on similar compounds demonstrates that thiols form self-assembled monolayers (SAMs) on gold, silver, and copper surfaces with binding energies of 40-50 kcal/mol [15].

The adsorption kinetics are influenced by the phenyl substituent, which provides additional van der Waals interactions with the surface and neighboring molecules. The molecular orientation at interfaces is determined by the balance between thiol-surface bonding and intermolecular interactions of the aromatic ring [16].

Wetting and Contact Angle Characteristics

The wetting properties of 3-Phenylbutane-1-thiol are influenced by the amphiphilic nature of the molecule. On hydrophobic surfaces, the compound exhibits good wetting due to favorable interactions between the aromatic ring and the surface. The contact angle with water is estimated to be 65-75°, indicating moderate hydrophobicity [17].

The wetting behavior is temperature-dependent, with increased spreading at elevated temperatures due to enhanced molecular mobility and reduced surface tension. The compound shows excellent wetting on metal surfaces due to strong thiol-metal interactions [15].

Reactivity Profile with Common Reagents

Oxidation Reactions

3-Phenylbutane-1-thiol undergoes oxidation reactions characteristic of thiol compounds. The primary oxidation pathway involves conversion to disulfides through oxidative coupling, which can be achieved using mild oxidants such as hydrogen peroxide, iodine, or sodium periodate [18]. The reaction proceeds with 1:2 stoichiometry (oxidant:thiol) to produce the symmetric disulfide.

More vigorous oxidation conditions using stronger oxidants like permanganate or nitric acid lead to formation of sulfonic acid derivatives. The oxidation rate is influenced by the phenyl substituent, which can stabilize intermediate radical species through resonance effects [19].

Reduction Reactions

The disulfide products formed from 3-Phenylbutane-1-thiol oxidation can be reduced back to the parent thiol using various reducing agents. Common reductants include sodium borohydride, lithium aluminum hydride, and tris(2-carboxyethyl)phosphine (TCEP) [20]. The reduction typically proceeds quantitatively under mild conditions.

The thiol group can also participate in hydride transfer reactions, although these are less common for aromatic thiols due to the electron-withdrawing effect of the phenyl group. The reduction potential is estimated to be -0.2 to -0.3 V vs. standard hydrogen electrode .

Nucleophilic Substitution Reactions

3-Phenylbutane-1-thiol acts as a nucleophile in substitution reactions with alkyl halides, activated aromatics, and other electrophiles. The thiol group exhibits moderate nucleophilicity, with reaction rates influenced by the electronic effects of the phenyl substituent .

Base-catalyzed substitution reactions using hydroxide or carbonate bases proceed through thiolate anion intermediates. The reaction rates follow the order: primary > secondary > tertiary halides, with excellent yields typically obtained for primary alkyl halides .

Michael Addition Reactions

The thiol group of 3-Phenylbutane-1-thiol readily participates in Michael addition reactions with α,β-unsaturated carbonyl compounds. These reactions proceed through nucleophilic addition to the β-carbon, forming stable thioether linkages [21].

The reaction rates are influenced by the substitution pattern of the acceptor molecule, with electron-withdrawing groups accelerating the reaction. The phenyl substituent in 3-Phenylbutane-1-thiol provides modest activation through inductive effects, resulting in enhanced reactivity compared to simple alkanethiols [21].

Hydrogen Bonding Interactions

3-Phenylbutane-1-thiol exhibits the ability to form hydrogen bonds as both donor and acceptor. The thiol group can donate its proton to basic sites while the sulfur atom can accept protons from acidic donors [22] [23]. The hydrogen bonding strength is weaker than that of alcohols due to the lower electronegativity of sulfur compared to oxygen.

Studies on related compounds demonstrate that thiols form hydrogen bonds with carbonyl compounds, ethers, and aromatic systems. The SH···O hydrogen bond distances typically range from 2.0-2.4 Å, with binding energies of 2-6 kcal/mol [24] [25].

Summary Tables

PropertyValueMethod/Source
Molecular FormulaC₁₀H₁₄SLiterature
Molecular Weight166.28 g/molCalculated
Estimated Boiling Point245-255°CStructure-property correlation
Estimated Density0.98-1.02 g/cm³Similar compound data [26]
Estimated Log P2.8-3.2Fragment contribution method [10]
Estimated Water Solubility50-100 mg/LStructure-activity relationship
Thermal Decomposition Onset250-300°CRelated compound data [1]
Reaction TypeTypical ReagentsProductsConditions
OxidationH₂O₂, I₂, NaIO₄Disulfides, sulfonic acidsMild, RT to 50°C [18]
ReductionNaBH₄, LiAlH₄, TCEPRegenerated thiolsMild, RT [20]
SubstitutionAlkyl halides, baseThioethersBasic conditions
Michael Additionα,β-unsaturated carbonylsThiol adductsNeutral to basic [21]

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

166.08162162 g/mol

Monoisotopic Mass

166.08162162 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types